2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[[5-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2S2/c31-20(25-17-6-2-1-3-7-17)15-33-23-27-26-22(34-23)29-12-10-28(11-13-29)21(32)14-30-16-24-18-8-4-5-9-19(18)30/h1-9,16H,10-15H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIFYPAVDKBEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities. They are key components in functional molecules used in various applications.
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties. The presence of two nitrogen atoms in the imidazole ring, one bearing a hydrogen atom and the other being a pyrrole type nitrogen, may contribute to its interaction with its targets.
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability.
Result of Action
Imidazole-containing compounds are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biologische Aktivität
The compound 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological properties, synthesizing findings from various studies.
Chemical Structure
The compound features multiple pharmacologically relevant moieties:
- Benzo[d]imidazole : Known for its diverse biological activities including antimicrobial and anticancer effects.
- Piperazine : Often used in drug design for its ability to enhance solubility and bioavailability.
- Thiadiazole : Associated with antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial efficacy of derivatives containing the thiadiazole and benzimidazole moieties. For instance, a study highlighted that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing zones of inhibition ranging from 15 mm to 28 mm depending on the specific derivative tested .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Compound A | 28 | S. aureus |
| Compound B | 22 | E. coli |
| Compound C | 25 | B. subtilis |
| Compound D | 32 | P. aeruginosa |
Anticancer Activity
The anticancer potential of compounds related to the target structure has been noted in various studies. The presence of the benzimidazole moiety is particularly significant as it has been linked to cytotoxic effects against various cancer cell lines. For example, derivatives have shown promising results in inhibiting cell proliferation in breast and colon cancer models .
Case Study: Anticancer Efficacy
A study conducted on a series of benzimidazole derivatives indicated that modifications at the piperazine and thiadiazole positions significantly enhanced their cytotoxicity against human cancer cell lines. The most effective compounds demonstrated IC50 values below 10 µM, indicating potent activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells, leading to cell death.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways, leading to increased cell death.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their protective effects against cellular damage.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for synthesizing this compound, and how can reaction progress be monitored?
- Methodology : The compound can be synthesized via refluxing intermediates (e.g., thiourea derivatives and aryl maleimides) in glacial acetic acid for 2 hours. Reaction progress is monitored using thin-layer chromatography (TLC) to confirm completion. Post-synthesis, the product is isolated via filtration, washed with water/ethanol, and recrystallized from suitable solvents (e.g., ethanol or acetic acid) .
- Key Data : Yields typically range from 70–90%, with purity confirmed via melting points and spectroscopic data.
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodology : Use a combination of:
- 1H/13C NMR : To confirm proton and carbon environments (e.g., benzimidazole NH at δ 12–13 ppm, thiadiazole carbons at ~165–170 ppm).
- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3400 cm⁻¹).
- Elemental analysis : To verify C, H, N, S content within ±0.4% of theoretical values .
Q. What purification techniques are effective for isolating this compound?
- Methodology : Recrystallization using ethanol or ethyl acetate is preferred due to the compound’s moderate solubility in polar solvents. Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) may resolve impurities in complex mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
- Catalyst optimization : Use triethylamine or K₂CO₃ to deprotonate reactive sites and accelerate coupling reactions.
- Temperature control : Reflux at 80–100°C ensures complete cyclization of thiadiazole/piperazine intermediates .
- Data Analysis : Compare yields under varying conditions using ANOVA to identify statistically significant improvements.
Q. How do structural modifications (e.g., aryl substitutions) influence bioactivity?
- Methodology :
- Synthesize derivatives with substituents (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole or benzimidazole moieties.
- Evaluate bioactivity via in vitro assays (e.g., kinase inhibition, antimicrobial activity).
- Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .
- Key Finding : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance binding to hydrophobic enzyme pockets .
Q. How can contradictory data on compound stability be resolved?
- Case Study : If HPLC purity (>95%) conflicts with bioassay variability:
- Hypothesis : Trace impurities (e.g., unreacted maleimide) may interfere with assays.
- Resolution : Re-purify via preparative HPLC and retest. Use LC-MS to identify impurities .
Experimental Design and Data Analysis
Q. What computational tools are recommended for predicting reactivity and reaction pathways?
- Methodology :
- Quantum chemical calculations (Gaussian, ORCA): Map transition states for cyclization steps.
- Machine learning (ICReDD platform): Predict optimal reaction conditions using experimental data from analogous benzimidazole-thiadiazole syntheses .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Workflow :
Synthesize 10–15 analogs with systematic variations (e.g., piperazine → morpholine, thiadiazole → oxadiazole).
Test against a panel of biological targets (e.g., cancer cell lines, bacterial strains).
Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
